

# Dapivirine Vaginal Tissue Bioavailability: Technical Support Center

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## Compound of Interest

Compound Name: Dapivirine

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental evaluation of **Dapivirine** bioavailability in vaginal tissue.

## Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of **Dapivirine** that influence its bioavailability?

A1: **Dapivirine** is a non-nucleoside reverse transcriptase inhibitor with specific properties that govern its behavior in biological systems. It is a white micronized powder with a molecular weight of 329.4 g/mol .<sup>[1][2][3]</sup> As a weakly basic compound, its solubility is pH-dependent.<sup>[4]</sup> **Dapivirine** is highly lipophilic, indicated by its high LogP value, and has very low water solubility.<sup>[1][4][5]</sup> These characteristics are critical for its formulation into delivery systems like vaginal rings and films and for its subsequent release and tissue penetration.

Q2: How does vaginal pH impact **Dapivirine**'s solubility and release from formulations?

A2: Vaginal pH plays a significant role in **Dapivirine**'s bioavailability. **Dapivirine** has a pKa of 5.30, meaning its ionization state and solubility are highly sensitive to pH changes around this value.<sup>[3][4]</sup> In the typically acidic vaginal environment (pH ~4.2), **Dapivirine** is more ionized, leading to increased solubility.<sup>[4]</sup> In vitro studies have shown that drug release from vaginal rings into a biphasic buffer/octanol system is pH-dependent, with greater release at pH 4.2

compared to pH 7.0.[4][6] This suggests that conditions that elevate vaginal pH, such as bacterial vaginosis, could potentially alter **Dapivirine**'s release and absorption in vivo.[4][6]

Q3: What is the influence of the vaginal microbiome on **Dapivirine**'s stability and availability?

A3: The vaginal microbiome can impact the local bioavailability of **Dapivirine**. Some studies suggest that certain bacteria associated with dysbiosis, such as *Gardnerella vaginalis*, can metabolize or bind to **Dapivirine**, potentially reducing the amount of active drug available for absorption.[7][8][9] One study observed that samples with *Lactobacillus* dominance showed significantly less **Dapivirine** degradation compared to non-*Lactobacillus* dominant samples (average of 73.2% vs 38.8% **Dapivirine** remaining, respectively).[9] However, other research has found that in contrast to Tenofovir, **Dapivirine** concentrations in genital tissues and plasma were not significantly impacted by bacteria associated with bacterial vaginosis.[10][11] This remains an area of active research, and investigators should consider the potential for microbiome-drug interactions in their studies.

Q4: How do different **Dapivirine** formulations (e.g., ring, gel, film) compare in terms of drug delivery to vaginal tissue?

A4: **Dapivirine** has been successfully formulated into vaginal rings, gels, and films, each with distinct delivery profiles.

- **Vaginal Rings:** Designed for sustained, long-acting delivery. The 25 mg matrix-type silicone ring is designed to release approximately 4 mg of **Dapivirine** over 28 days.[12][13] It provides consistent drug levels in vaginal fluid and tissue.[13][14] Higher dose rings (100 mg and 200 mg) are being developed for extended duration use (up to 90 days) and have been shown to achieve higher drug concentrations in plasma, cervicovaginal fluid (CVF), and cervical tissue.[15]
- **Gels and Films:** These are on-demand, single-application dosage forms.[1] Ex vivo studies using human ectocervical tissue have demonstrated that polymeric films can effectively deliver **Dapivirine** into the tissue in a concentration-dependent manner.[14][16][17] Interestingly, co-delivery of **Dapivirine** and Tenofovir in a combination film resulted in a significant increase in **Dapivirine** tissue concentration compared to a film containing **Dapivirine** alone.[16]

Q5: What are the typical concentrations of **Dapivirine** found in vaginal fluid, vaginal/cervical tissue, and plasma during clinical trials of the vaginal ring?

A5: **Dapivirine** concentrations are highest at the site of action and significantly lower systemically.

- Vaginal Fluid: High concentrations are achieved rapidly. Within 24 hours of ring insertion, **Dapivirine** levels in vaginal fluid can be 1000-fold higher than the in vitro IC99 for HIV-1.[13]
- Vaginal/Cervical Tissue: Drug accumulation in tissue is significant but can be highly variable among individuals.[13] In one study, mean concentrations in vaginal and cervical tissues after 7 days of using a 25 mg ring were between 1.5–3.5 µg/g.[14]
- Plasma: Systemic absorption is very low. Peak plasma concentrations are typically less than 500 pg/mL, and steady-state concentrations with the 25 mg monthly ring are generally below 2 ng/mL.[1][13]

## Quantitative Data Summary

Table 1: Physicochemical Properties of **Dapivirine**

Property	Value	Source(s)
Molecular Weight	329.4 g/mol	[1][2][3]
pKa (weakly basic)	5.30 ± 0.02	[3][4]
LogP	5.35 ± 0.08	[3][4]
Water Solubility	0.017 mg/mL	[5]
Solubility in Unbuffered Water	0.084 ± 0.021 µg/mL	[3]

Table 2: **Dapivirine** Solubility in Various Media

Medium	Solubility (µg/mL)	Source(s)
Phosphate Buffer (pH 7.0)	0.018 ± 0.001	[3]
Acetate Buffer (pH 4.2)	0.499 ± 0.003	[3]
10/90 IPA/Water	0.556 ± 0.034	[3]
20/80 IPA/Water	2.76 ± 1.07	[3]
30/70 IPA/Water	24.14 ± 1.76	[3]
50/50 IPA/Water	645.0 ± 5.2	[3]
Propylene Glycol	2500 µg/mL (2.5 mg/mL)	[1]

Table 3: In Vitro vs. In Vivo **Dapivirine** Release from the 25 mg Vaginal Ring

Release Medium / Condition	Cumulative Release over 28 Days	Source(s)
In Vivo (Clinical Studies)	~4 mg	[4][6][12][18]
In Vitro (50/50 IPA/Water)	~13 mg	[4]
In Vitro (20/80 IPA/Water)	~3.5 mg	[4][6]
In Vitro (Biphasic Buffer/Octanol)	< 3.5 mg (pH dependent)	[4][6]

## Troubleshooting Guides

Problem 1: My in vitro release testing (IVRT) data for a **Dapivirine** vaginal ring significantly overestimates the in vivo release.

- Question: We are using a 50:50 isopropanol (IPA)/water mixture for our IVRT as described in some early literature, but our 28-day cumulative release is over 10 mg, far exceeding the ~4 mg seen in vivo. Why is this happening and how can we fix it?
- Answer: This is a common issue related to the use of non-biorelevant "sink" conditions.

- Cause: A 50/50 IPA/water mixture creates very high solubility for **Dapivirine**, resulting in a release profile that is primarily controlled by drug permeation through the silicone matrix ("permeation-controlled").<sup>[4][6]</sup> This does not accurately reflect the in vivo environment, where the limited volume and aqueous nature of vaginal fluid constrain **Dapivirine**'s solubility, leading to a "partition-controlled" release mechanism.<sup>[4][6]</sup>
- Troubleshooting Steps:
  - Reduce Organic Solvent: Decrease the percentage of IPA in your release medium. Studies show that a 20/80 IPA/water mixture provides a cumulative release of ~3.5 mg over 28 days, which closely matches the ~4 mg released in vivo.<sup>[4][6]</sup> This medium better simulates the transition from partition-controlled to permeation-controlled release.<sup>[4]</sup>
  - Use a Biphasic System: To better mimic the fluid/tissue environment, consider a biphasic buffer/octanol system.<sup>[4][6]</sup> The vaginal ring resides in the aqueous buffer phase (e.g., acetate buffer at pH 4.2 to simulate vaginal fluid), while the octanol phase acts as a "sink" to mimic absorption into lipophilic tissue. This method will show lower release rates than the 20% IPA medium but will demonstrate the pH-dependency of release.<sup>[4]</sup>
  - Simulated Vaginal Fluid (SVF): Use of a surfactant-containing SVF can also be explored, though care must be taken as some methods may not perfectly replicate in vivo conditions.<sup>[4][19]</sup>

Problem 2: We are observing high inter-sample variability in **Dapivirine** concentrations in our ex vivo cervical tissue permeability experiments.

- Question: Our experiments using excised human cervical tissue show a wide spread in **Dapivirine** concentrations between tissue samples from different donors, even under identical conditions. How can we minimize or account for this variability?
- Answer: High variability is inherent when working with ex vivo human tissue but can be managed.
  - Cause: Human tissue samples exhibit significant biological variability between donors due to factors like age, hormonal status, tissue thickness, and underlying histology.<sup>[17]</sup> This is

a known challenge in ex vivo studies.[\[17\]](#)

- Troubleshooting Steps:

- Increase Sample Size (n): The most effective way to account for inherent variability is to increase the number of tissue donors for each experimental condition. This provides greater statistical power to detect true differences between groups.
- Normalize Data: Normalize the amount of **Dapivirine** detected to the weight or surface area of the tissue biopsy to account for differences in sample size.
- Use Internal Controls: If comparing different formulations, test them on tissue sections from the same donor whenever possible to minimize inter-donor variability.
- Monitor Tissue Viability: Use a paracellular marker like <sup>14</sup>C-mannitol to ensure tissue integrity is maintained throughout the experiment.[\[20\]](#) Compromised tissue can lead to artificially high permeability.
- Standardize Tissue Handling: Ensure consistent protocols for tissue acquisition, storage, and preparation.[\[1\]](#) Excess stromal tissue should be carefully removed.[\[1\]](#)

## Experimental Protocols

### Protocol 1: Biorelevant In Vitro Release Testing (IVRT) for **Dapivirine** Vaginal Ring

- Objective: To measure the in vitro release rate of **Dapivirine** from a silicone elastomer vaginal ring under conditions that mimic in vivo performance.
- Materials:
  - **Dapivirine** vaginal ring (25 mg)
  - Release Medium: 20% v/v Isopropyl Alcohol (HPLC grade) in deionized water
  - Glass flasks (e.g., 100 mL) with closures
  - Shaking incubator or water bath set to 37°C

- HPLC or UHPLC system with UV detection
- Methodology:
  - Pre-warm the release medium to 37°C.
  - Place one **Dapivirine** ring into each flask.
  - Add a specified volume of the pre-warmed 20/80 IPA/water release medium to each flask (e.g., 50 mL).
  - Place the flasks in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 50 rpm).
  - At predetermined time points (e.g., 24, 48, 72 hours, and then weekly for 28 days), withdraw the entire volume of release medium for analysis.
  - Immediately replace it with an equal volume of fresh, pre-warmed release medium.
  - Quantify the concentration of **Dapivirine** in the collected samples using a validated HPLC-UV method at ~290 nm.[\[14\]](#)[\[21\]](#)
  - Calculate the cumulative amount of **Dapivirine** released over time, accounting for the replacement of the medium. Reference: This protocol is adapted from the method found to best correlate with in vivo data.[\[4\]](#)

#### Protocol 2: Ex Vivo Human Cervical Tissue Permeability Assay

- Objective: To evaluate the permeation and retention of **Dapivirine** in human cervical tissue.
- Materials:
  - Freshly excised human cervical tissue from hysterectomy, obtained under IRB approval.[\[1\]](#)
  - Ussing chamber or Franz diffusion cell system.[\[22\]](#)
  - **Dapivirine** formulation (e.g., dissolved film, gel)
  - Receptor medium: Dulbecco's modified Eagle medium or similar cell culture medium.

- Tissue processing tools (dermatome, biopsy punch).
- Liquid scintillation counter (if using radiolabeled drug) or UHPLC-MS/MS system.
- Methodology:
  - Obtain fresh cervical tissue and transport it to the lab in appropriate transport medium on ice.
  - Carefully remove excess stromal tissue and prepare tissue explants of a standardized thickness (e.g., 300-500  $\mu\text{m}$ ).[\[1\]](#)[\[20\]](#)
  - Mount the tissue explant in the Ussing chamber or Franz cell, separating the apical (epithelial) and basolateral (stromal) compartments.
  - Add the **Dapivirine** formulation to the apical compartment.[\[20\]](#)
  - Fill the basolateral compartment with receptor medium, maintained at 37°C.[\[20\]](#)
  - At specified time intervals (e.g., every hour for 6 hours), collect samples from the basolateral compartment to measure drug permeation.[\[14\]](#)
  - At the end of the experiment, dismount the tissue. Rinse thoroughly to remove excess surface drug.
  - Homogenize the tissue and extract the drug using an appropriate solvent (e.g., methanol or acetonitrile).[\[14\]](#)
  - Quantify **Dapivirine** concentration in the receptor samples and tissue homogenates using a validated UHPLC-MS/MS method.[\[14\]](#)[\[23\]](#)[\[24\]](#) Reference: This is a generalized protocol based on methodologies described for ex vivo tissue studies with **Dapivirine** formulations. [\[14\]](#)[\[20\]](#)

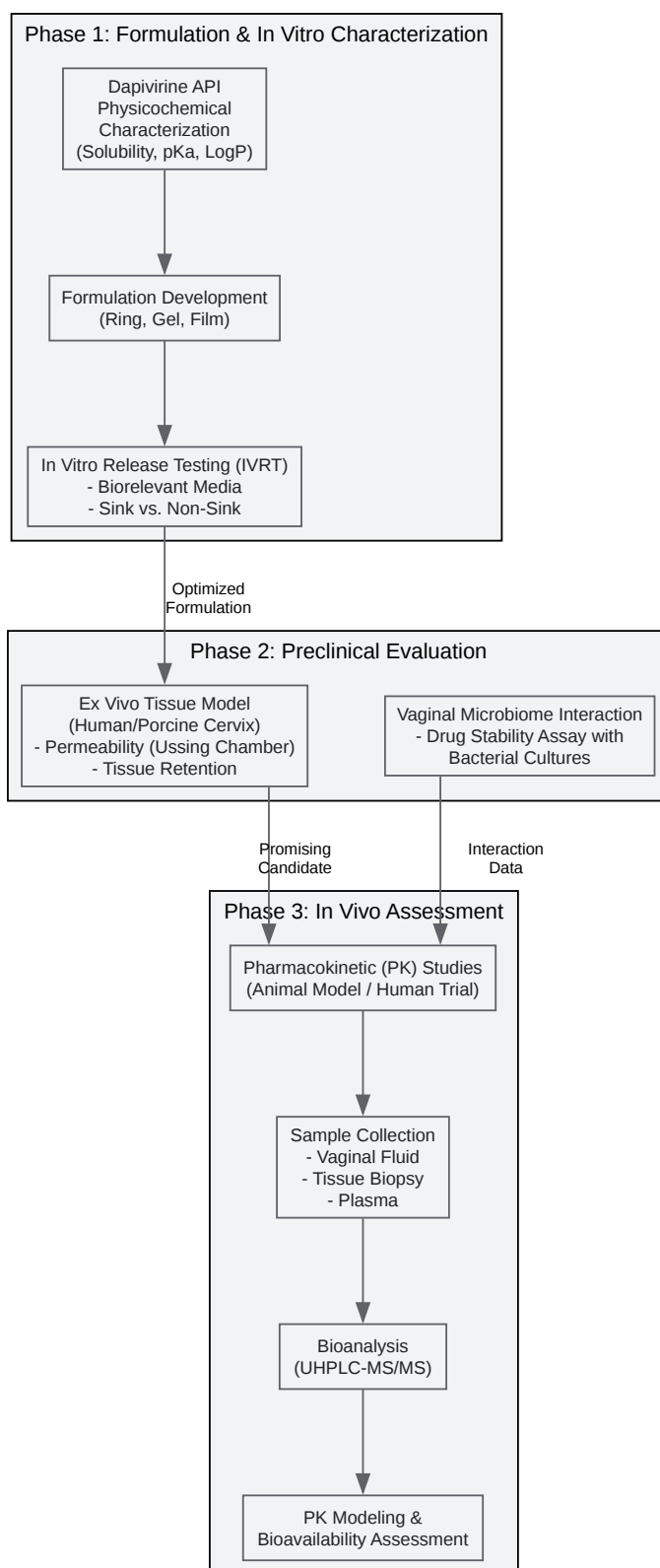
#### Protocol 3: Quantification of **Dapivirine** in Plasma by UHPLC-MS/MS

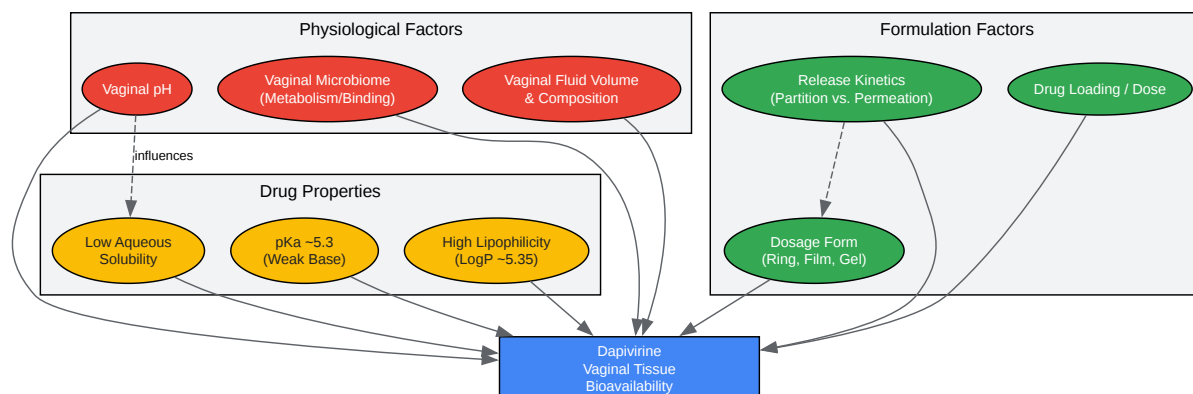
- Objective: To accurately quantify low concentrations of **Dapivirine** in human plasma samples.

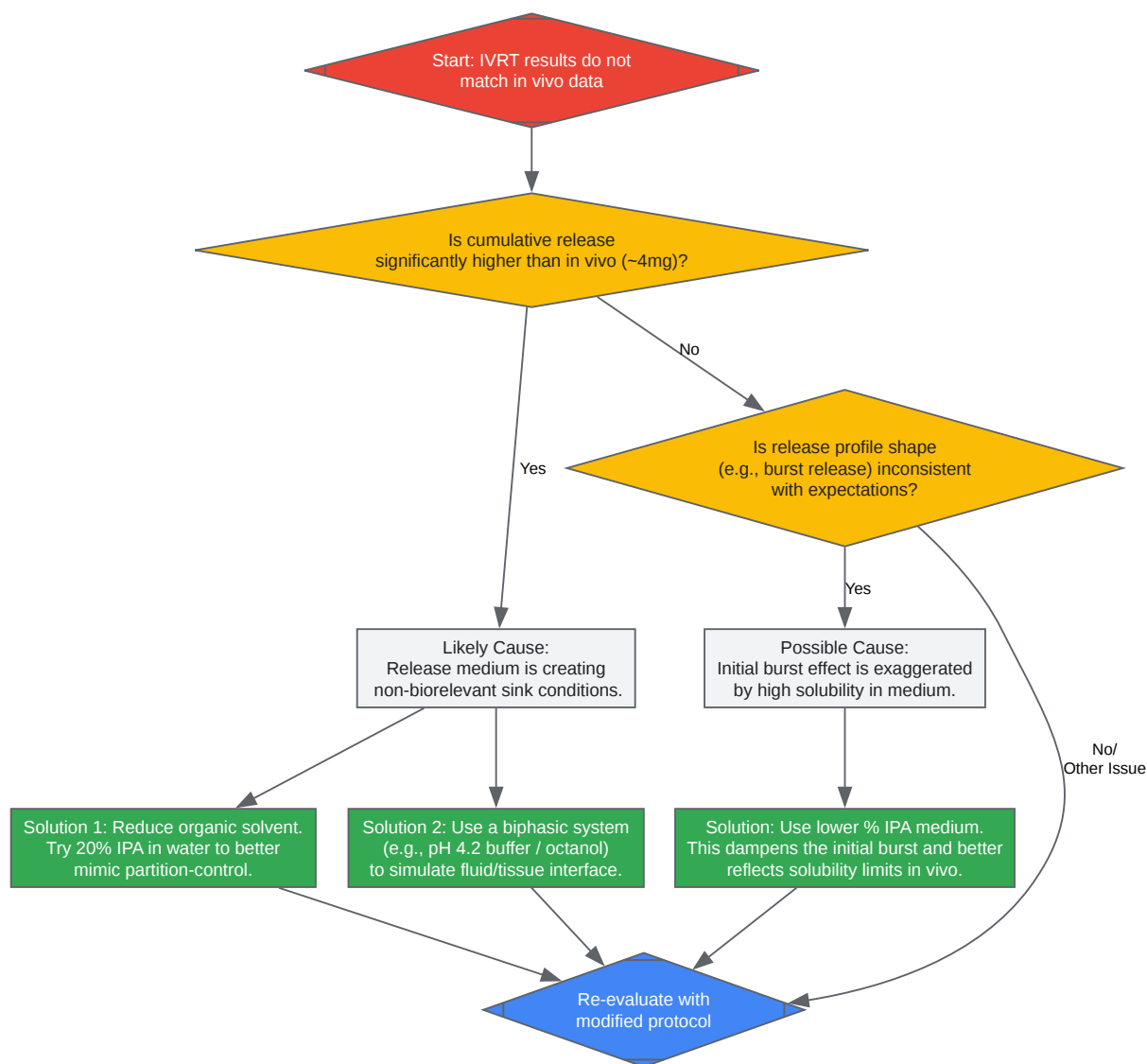


- Materials:
  - Human plasma samples
  - Acetonitrile (ACN) with 0.1% formic acid
  - Internal Standard (IS): Deuterated **Dapivirine** (e.g., 2H4-**dapivirine**).[\[23\]](#)
  - UHPLC system coupled to a triple quadrupole mass spectrometer.
  - Reversed-phase C8 or C18 column (e.g., Waters BEH C8, 1.7  $\mu\text{m}$ ).[\[23\]](#)
- Methodology:
  - Sample Preparation (Protein Precipitation): a. To a 50  $\mu\text{L}$  aliquot of plasma, add an appropriate volume of the IS solution in ACN. b. Add a larger volume of ACN (e.g., 200  $\mu\text{L}$ ) to precipitate plasma proteins. c. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitate.
  - LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject a small volume (e.g., 10  $\mu\text{L}$ ) onto the UHPLC system.[\[23\]](#) c. Perform chromatographic separation using a gradient elution with mobile phases consisting of water with 0.1% formic acid and ACN with 0.1% formic acid.[\[23\]](#) d. Detect **Dapivirine** and the IS using the mass spectrometer in multiple reaction monitoring (MRM) mode.
  - Quantification: a. Generate a standard curve by spiking blank plasma with known concentrations of **Dapivirine** (e.g., 20 to 10,000 pg/mL).[\[23\]](#)[\[24\]](#) b. Calculate the peak area ratio of **Dapivirine** to the IS. c. Determine the concentration of **Dapivirine** in unknown samples by interpolating from the standard curve. Reference: This protocol is based on validated methods for **Dapivirine** quantification in plasma.[\[23\]](#)[\[24\]](#)

## Visualizations







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## References

- 1. Development and Characterization of a Vaginal Film Containing Dapivirine, a Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapivirine | C<sub>20</sub>H<sub>19</sub>N<sub>5</sub> | CID 214347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vaginal microbiome modulates topical antiretroviral drug pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 8. contagionlive.com [contagionlive.com]
- 9. Impact of vaginal microbiome communities on HIV antiretroviral-based pre-exposure prophylaxis (PrEP) drug metabolism | PLOS Pathogens [journals.plos.org]
- 10. Impact of microbiota on female genital tissue and plasma concentrations of dapivirine [natap.org]
- 11. thebodypro.com [thebodypro.com]
- 12. Greater dapivirine release from the dapivirine vaginal ring is correlated with lower risk of HIV-1 acquisition: a secondary analysis from a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. Increased Dapivirine Tissue Accumulation through Vaginal Film Codelivery of Dapivirine and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased Dapivirine tissue accumulation through vaginal film codelivery of dapivirine and Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Greater dapivirine release from the dapivirine vaginal ring is correlated with lower risk of HIV-1 acquisition: a secondary analysis from a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transport and Permeation Properties of Dapivirine: Understanding Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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